(Z)-2-Bromo-N'-hydroxy-4-methylbenzene-1-carboximidamide
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Overview
Description
(Z)-2-Bromo-N’-hydroxy-4-methylbenzene-1-carboximidamide is an organic compound with a unique structure that includes a bromine atom, a hydroxy group, and a carboximidamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Bromo-N’-hydroxy-4-methylbenzene-1-carboximidamide typically involves the bromination of 4-methylbenzene-1-carboximidamide followed by the introduction of a hydroxy group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The reaction is usually carried out at a controlled temperature to ensure the selective bromination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of (Z)-2-Bromo-N’-hydroxy-4-methylbenzene-1-carboximidamide may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-Bromo-N’-hydroxy-4-methylbenzene-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).
Major Products
Oxidation: Formation of 2-bromo-4-methylbenzene-1-carboximidamide.
Reduction: Formation of 2-hydroxy-4-methylbenzene-1-carboximidamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Z)-2-Bromo-N’-hydroxy-4-methylbenzene-1-carboximidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Z)-2-Bromo-N’-hydroxy-4-methylbenzene-1-carboximidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylbenzene-1-carboximidamide: Lacks the hydroxy group, which may affect its reactivity and biological activity.
2-Hydroxy-4-methylbenzene-1-carboximidamide: Lacks the bromine atom, which may influence its chemical properties and interactions.
4-Methylbenzene-1-carboximidamide: Lacks both the bromine and hydroxy groups, making it less versatile in chemical reactions.
Uniqueness
(Z)-2-Bromo-N’-hydroxy-4-methylbenzene-1-carboximidamide is unique due to the presence of both the bromine and hydroxy groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H9BrN2O |
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Molecular Weight |
229.07 g/mol |
IUPAC Name |
2-bromo-N'-hydroxy-4-methylbenzenecarboximidamide |
InChI |
InChI=1S/C8H9BrN2O/c1-5-2-3-6(7(9)4-5)8(10)11-12/h2-4,12H,1H3,(H2,10,11) |
InChI Key |
LHDRRSBFVVQULG-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C(=N/O)/N)Br |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=NO)N)Br |
Origin of Product |
United States |
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